molecular formula C14H16N2O5 B3334616 methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate CAS No. 1001499-95-1

methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B3334616
CAS No.: 1001499-95-1
M. Wt: 292.29 g/mol
InChI Key: RVVPOMNKONHEQE-UHFFFAOYSA-N
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Description

Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a carboxylate group and a phenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2,6-dimethoxyphenol in the presence of a suitable base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, converting them into corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the pyrazole ring is particularly significant due to its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities. The methoxy groups and the pyrazole ring contribute to its pharmacological profile.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate.

Mechanism of Action

The mechanism of action of methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzyme activity. The methoxy groups can enhance its binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-[(2,4-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
  • Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-4-carboxylate
  • Ethyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate

Uniqueness

Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate is unique due to the specific positioning of the methoxy groups on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The combination of the pyrazole ring with the phenoxy methyl group and the ester functionality provides a distinct profile that can be exploited in various applications.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 1-[(2,6-dimethoxyphenoxy)methyl]pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-18-11-5-4-6-12(19-2)13(11)21-9-16-8-7-10(15-16)14(17)20-3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVPOMNKONHEQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCN2C=CC(=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801168312
Record name Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001499-95-1
Record name Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001499-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[(2,6-dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801168312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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